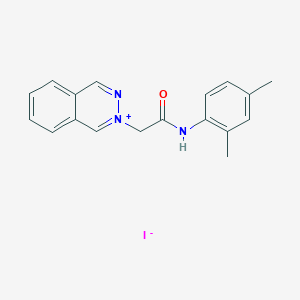
2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide is a complex organic compound that belongs to the class of phthalazin-2-ium derivatives. This compound is characterized by the presence of a phthalazin-2-ium core, which is a bicyclic structure containing nitrogen atoms, and a 2,4-dimethylphenyl group attached via an amino linkage. The iodide ion serves as the counterion to balance the charge of the phthalazin-2-ium cation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide typically involves the following steps:
Formation of the Phthalazin-2-ium Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 2,4-Dimethylphenyl Group: This step involves the reaction of the phthalazin-2-ium core with 2,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Iodide Ion: The final step involves the addition of an iodide source, such as potassium iodide, to form the iodide salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the phthalazin-2-ium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays and studies involving enzyme interactions.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, dyes, or catalysts.
作用机制
The mechanism by which 2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
Phthalazin-2-ium Derivatives: Other compounds with a phthalazin-2-ium core, such as phthalazin-2-ium chloride or phthalazin-2-ium bromide.
Aminoaryl Compounds: Compounds containing aminoaryl groups, such as 2-(2-aminophenyl)phthalazin-2-ium iodide.
Uniqueness
2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide is unique due to the specific combination of the phthalazin-2-ium core and the 2,4-dimethylphenyl group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
522629-43-2 |
|---|---|
分子式 |
C18H18IN3O |
分子量 |
419.3 g/mol |
IUPAC 名称 |
N-(2,4-dimethylphenyl)-2-phthalazin-2-ium-2-ylacetamide;iodide |
InChI |
InChI=1S/C18H17N3O.HI/c1-13-7-8-17(14(2)9-13)20-18(22)12-21-11-16-6-4-3-5-15(16)10-19-21;/h3-11H,12H2,1-2H3;1H |
InChI 键 |
ZFFIASRWDBGTOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C[N+]2=CC3=CC=CC=C3C=N2)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


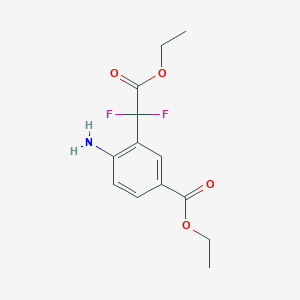
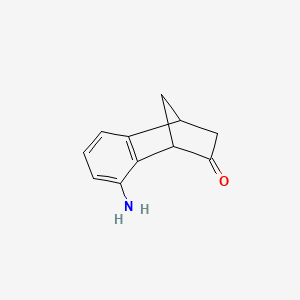
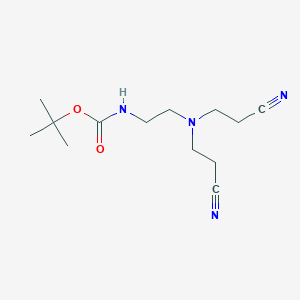
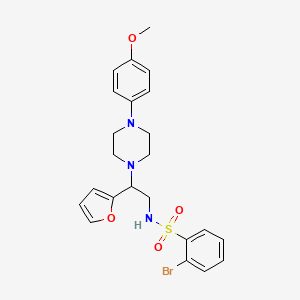

![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)
![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)
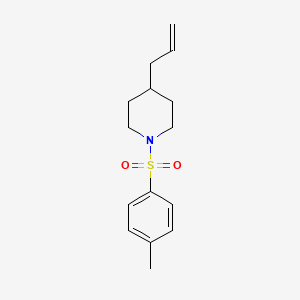
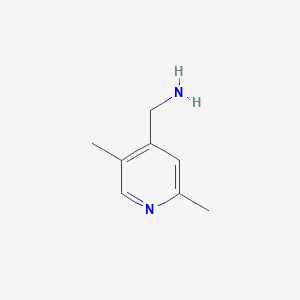
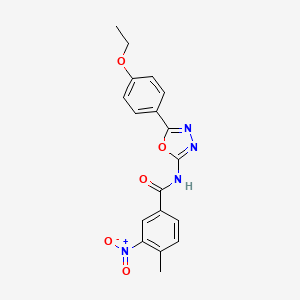
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)
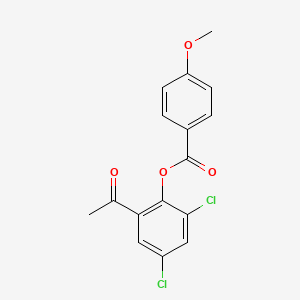
![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)
![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-valine](/img/structure/B14135864.png)
